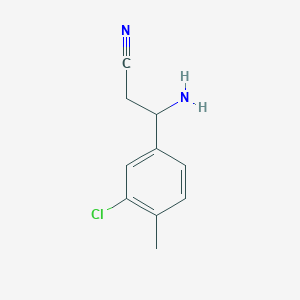

3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile

Description

3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile is a nitrile derivative featuring a propanenitrile backbone substituted with an amino group and a 3-chloro-4-methylphenyl moiety. The chloro-methylphenyl group suggests moderate lipophilicity and steric bulk, which may influence solubility and reactivity. This compound’s applications could span pharmaceuticals, agrochemicals, or polymer synthesis, though further empirical studies are needed to confirm these hypotheses.

Properties

Molecular Formula |

C10H11ClN2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

3-amino-3-(3-chloro-4-methylphenyl)propanenitrile |

InChI |

InChI=1S/C10H11ClN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3 |

InChI Key |

IIXNKMKSSFWFGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CC#N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

- One synthetic route involves the reaction of 3-chloro-4-methylbenzonitrile with ammonia (NH3) in the presence of a base or catalyst.

- Another method utilizes the reduction of 3-cyano-3-(3-chloro-4-methylphenyl)propanenitrile using a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production:

Industrial-scale production methods may involve variations of the above routes, optimized for efficiency and yield.

Chemical Reactions Analysis

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of amides or other functional groups.

Reduction: Reduction of the nitrile group can yield the corresponding amine.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents: Ammonia, reducing agents (e.g., LiAlH), and various halogenating agents.

Major Products: The primary product is the target compound itself.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for potential bioactivity or as a precursor for drug development.

Medicine: May have applications in pharmaceutical research.

Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It could interact with cellular receptors, enzymes, or other biomolecules, affecting biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile with structurally related nitriles and aromatic compounds, emphasizing substituent effects, applications, and toxicity profiles.

Substituent Effects on Physicochemical Properties

- Chloro vs.

- Amino Group Positioning: The amino group in the target compound may increase solubility in polar solvents relative to Cyanazine’s triazine-based structure .

- Steric Hindrance : The 3-chloro-4-methylphenyl group introduces greater steric bulk than Cyanazine’s methyl substituent, possibly reducing enzymatic degradation in biological systems.

Toxicity and Regulatory Considerations

- Cyanazine’s ban highlights the risks of triazine derivatives in agriculture , whereas the target compound’s lack of a triazine ring may reduce environmental persistence.

- Piperazine-containing analogs often undergo rigorous toxicity screening due to their prevalence in pharmaceuticals, suggesting similar evaluations would be necessary for the target compound.

Notes

- Handling and Storage: Lab-grade nitriles like (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile require controlled storage conditions (e.g., anhydrous, low-temperature) .

- Regulatory Compliance : Ensure compliance with chemical safety protocols, particularly for chloro- and nitrile-containing compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.